

# What is the chemical structure of N6-Acetyloxymethyladenosine?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N6-Acetyloxymethyladenosine

Cat. No.: B15596295

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## An In-depth Technical Guide to N6-Acetyloxymethyladenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N6-Acetyloxymethyladenosine**, a modified nucleoside of potential interest in biomedical research and drug development. Due to the limited publicly available data on this specific compound, this document infers its properties and synthesis based on established principles of nucleoside chemistry and data from closely related analogs.

## Chemical Structure and Identification

**N6-Acetyloxymethyladenosine** is a derivative of the nucleoside adenosine, characterized by the presence of an acetyloxymethyl group attached to the exocyclic amine (N6) of the adenine base.

Chemical Structure:

Molecular Formula:  $C_{13}H_{17}N_5O_6$

InChI: InChI=1S/C13H17N5O6/c1-8(20)24-5-18-12-10-13(15-3-14-12)17-4-16-10)11-9(22)7(21)6(2-19)23-11/h3-4,6-7,9,11,19,21-22H,2,5H2,1H3,(H,14,15,18)/t6-,7-,9-,11-/m1/s1

SMILES: CC(=O)OCNC1=C2C(=NC=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)O">C@@HO

## Physicochemical Data of Related Adenosine Derivatives

Quantitative data for **N6-Acetyloxymethyladenosine** is not readily available. The following table summarizes key physicochemical properties of related, well-characterized adenosine derivatives to provide a comparative context.

Compound Name	Molecular Formula	Molecular Weight (g/mol )	CAS Number
Adenosine	C <sub>10</sub> H <sub>13</sub> N <sub>5</sub> O <sub>4</sub>	267.24	58-61-7
N6-Methyladenosine	C <sub>11</sub> H <sub>15</sub> N <sub>5</sub> O <sub>4</sub>	281.27	1867-73-8
N6-Acetyladenosine	C <sub>12</sub> H <sub>15</sub> N <sub>5</sub> O <sub>5</sub>	309.28	16265-37-5
N6-Hydroxymethyladenosine	C <sub>11</sub> H <sub>15</sub> N <sub>5</sub> O <sub>5</sub>	297.27	Not Available

## Proposed Experimental Protocol for Synthesis

The synthesis of **N6-Acetyloxymethyladenosine** can be envisioned as a two-step process, starting from the commercially available precursor, adenosine. This proposed protocol is based on established methodologies for the modification of nucleosides.

### Step 1: Synthesis of N6-Hydroxymethyladenosine

This step involves the hydroxymethylation of the N6-amino group of adenosine.

- Materials: Adenosine, 37% Formaldehyde solution, Water, Acetic Acid.
- Procedure:
  - Dissolve 1 gram of adenosine in 50 mL of water. Gentle heating may be required to achieve full dissolution.

- To the adenosine solution, add 10 mL of a 37% aqueous formaldehyde solution.
- Adjust the pH of the reaction mixture to approximately 4.5 using acetic acid.
- Stir the reaction mixture at room temperature for 24-48 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).
- Remove the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain N6-Hydroxymethyladenosine.

## Step 2: Acetylation of N6-Hydroxymethyladenosine

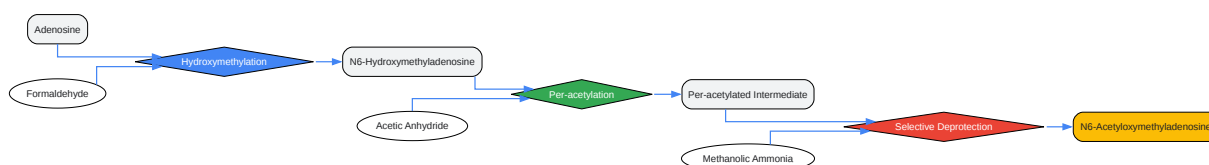
This step involves the selective acetylation of the N6-hydroxymethyl group. To avoid acetylation of the ribose hydroxyls, a protection-deprotection strategy is advisable.

- Materials: N6-Hydroxymethyladenosine, Acetic Anhydride, Pyridine, Dichloromethane (DCM), Methanolic Ammonia.
- Procedure:
  - Suspend N6-Hydroxymethyladenosine in anhydrous pyridine.
  - Cool the mixture to 0°C in an ice bath.
  - Slowly add an excess of acetic anhydride to the mixture. This will acetylate all hydroxyl groups, including those on the ribose sugar.
  - Allow the reaction to warm to room temperature and stir for 12-24 hours.
  - Quench the reaction by the slow addition of water.

- Extract the product into an organic solvent such as dichloromethane (DCM).
- Wash the organic layer with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The resulting per-acetylated intermediate is then subjected to selective deprotection of the ribose hydroxyl groups.
- Dissolve the intermediate in a solution of methanolic ammonia and stir at room temperature.
- Monitor the deprotection by TLC or HPLC until the desired product, **N6-Acetyloxymethyladenosine**, is formed.
- Purify the final product using silica gel column chromatography.

## Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **N6-Acetyloxymethyladenosine**.



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Caption: Proposed synthetic workflow for **N6-Acetyloxymethyladenosine**.

This guide provides a foundational understanding of **N6-Acetyloxymethyladenosine** based on current chemical knowledge. Further experimental validation is necessary to confirm the proposed synthetic route and to fully characterize the physicochemical and biological properties of this compound.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)